INX-315

CDK2 inhibitor NanoBRET Selectivity

Researchers studying CDK4/6 inhibitor resistance or CCNE1-amplified cancers require a CDK2 inhibitor with validated selectivity to avoid confounding off-target effects. INX-315 (CAS 2745060-92-6) is a Phase 1/2 clinical-stage, orally bioavailable CDK2 inhibitor specifically differentiated from pan-CDK agents and other clinical CDK2 candidates. • Biochemical IC₅₀: 0.6 nM (CDK2/cyclin E1), 2.5 nM (CDK2/cyclin A2); NanoBRET IC₅₀: 2.3 nM, with ~163-fold selectivity over CDK1 vs. PF-07104091. • Cellular mean IC₅₀ of 26 nM in CCNE1-amplified ovarian cancer lines; induces therapy-induced senescence in CDK4/6i-resistant models. • Supplied with full QC documentation (≥98% HPLC); stock available in mg-to-gram quantities with global ambient-temperature shipping.

Molecular Formula C19H21N7O3S
Molecular Weight 427.5 g/mol
CAS No. 2745060-92-6
Cat. No. B12375471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINX-315
CAS2745060-92-6
Molecular FormulaC19H21N7O3S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)NNC3=CC4=CN=C(N=C4N23)NC5=CC=C(C=C5)S(=O)(=O)N
InChIInChI=1S/C19H21N7O3S/c20-30(28,29)14-6-4-13(5-7-14)22-18-21-11-12-10-15-24-25-17(27)19(8-2-1-3-9-19)26(15)16(12)23-18/h4-7,10-11,24H,1-3,8-9H2,(H,25,27)(H2,20,28,29)(H,21,22,23)
InChIKeyKGJVKYSVVOQPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INX-315 CDK2 Inhibitor Product Information


4-[(12-oxospiro[1,3,5,10,11-pentazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-4-yl)amino]benzenesulfonamide, designated INX-315, is a novel, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) [1]. With a molecular formula of C19H21N7O3S and a molecular weight of 427.48 g/mol, it is a highly potent and selective CDK2 inhibitor currently in Phase 1/2 clinical development (NCT05735080) for advanced cancers, including CDK4/6 inhibitor-resistant breast cancer and CCNE1-amplified solid tumors [1][2][3].

INX-315 vs Generic CDK Inhibitors


INX-315's differentiation from other CDK2 inhibitors and pan-CDK inhibitors is defined by its unique selectivity profile, potency against specific CDK2/cyclin complexes, and distinct pharmacodynamic effects. Unlike multi-targeted CDK inhibitors like dinaciclib or CDK4/6 inhibitors, INX-315 is a highly selective CDK2 inhibitor [1]. Its superiority in selectivity over other clinical-stage CDK2 inhibitors, such as PF-07104091, has been directly demonstrated in head-to-head NanoBRET assays [1]. Furthermore, its ability to induce cellular senescence in CCNE1-amplified and CDK4/6i-resistant tumors is a specific, quantifiable outcome that generic CDK inhibition cannot replicate [1]. These defined differences are critical for scientific studies requiring precise pathway interrogation and for therapeutic strategies targeting CDK2-driven resistance mechanisms.

INX-315 Quantified Differentiation


Head-to-Head Selectivity vs. PF-07104091

In a direct head-to-head comparison using the NanoBRET target engagement assay, INX-315 demonstrated greater selectivity over CDK1 and CDK9 than the clinical-stage CDK2 inhibitor PF-07104091 . This indicates a more precise on-target effect and potentially a superior safety profile for INX-315.

CDK2 inhibitor NanoBRET Selectivity PF-07104091 INX-315

Low Nanomolar Potency against CDK2/Cyclin Complexes

INX-315 exhibits exceptionally high potency against its primary target, with IC50 values of 0.6 nM for CDK2/Cyclin E1 and 2.5 nM for CDK2/Cyclin A2 . This level of potency is critical for achieving robust target inhibition at clinically achievable concentrations.

CDK2 IC50 Cyclin E1 Cyclin A2 Potency INX-315

NanoBRET Intracellular Target Engagement

INX-315 shows potent intracellular target engagement with an IC50 of 2.3 nM in a NanoBRET assay . This confirms its ability to cross the cell membrane and bind to CDK2 in a physiologically relevant cellular environment.

NanoBRET CDK2 Intracellular IC50 Target Engagement INX-315

Overcoming CDK4/6 Inhibitor Resistance

Preclinical studies have demonstrated that INX-315 is active in CDK4/6 inhibitor-resistant breast cancer models, inducing cell cycle arrest and a senescence-like phenotype [1]. This is a key therapeutic differentiator, as patients who progress on CDK4/6 inhibitors represent a significant clinical unmet need.

CDK4/6 inhibitor Resistance Breast Cancer INX-315 CDK2

Anti-Proliferative Activity in CCNE1-Amplified Cancers

INX-315 potently inhibits proliferation in CCNE1-amplified cancer cell lines. In a panel of ovarian cancer cell lines, including those with CCNE1 amplification, INX-315 demonstrated a cellular mean IC50 of 26 nM . This activity is directly linked to the compound's mechanism of action and provides a rationale for its clinical development in CCNE1-amplified tumors.

CCNE1 Ovarian Cancer Amplification CDK2 INX-315

INX-315 Key Research Applications


Investigating CDK4/6 Inhibitor Resistance Mechanisms

INX-315 is the optimal choice for researchers dissecting mechanisms of resistance to CDK4/6 inhibitors. As detailed in Section 3, its unique ability to induce cell cycle arrest and senescence in CDK4/6i-resistant models [1] allows for precise studies on how CDK2 activity compensates for CDK4/6 blockade, a phenomenon not adequately modeled by pan-CDK or other CDK2 inhibitors.

Functional Genomics and Target Validation in CCNE1-Amplified Tumors

For studies focused on CCNE1-amplified cancers, INX-315 provides a highly selective tool for target validation. Its low nanomolar potency in biochemical assays and potent cellular activity (mean IC50 of 26 nM in CCNE1-amplified ovarian cancer lines) [1] enable robust and specific inhibition of CDK2, minimizing confounding off-target effects that could skew interpretation of CCNE1 dependency.

In Vivo Pharmacodynamic Studies for CDK2-Dependent Tumor Growth

For in vivo studies, INX-315's oral bioavailability and robust PK profile (as established by its progression to Phase 1/2 clinical trials [1]) make it a superior candidate for sustained target inhibition. The demonstrated dose-dependent tumor growth inhibition in xenograft models [2] provides a solid foundation for researchers designing experiments to assess CDK2's role in tumor progression and response in vivo.

Development of Novel Combination Therapies with CDK4/6 Inhibitors

Given its differentiated mechanism in CDK4/6i-resistant settings, INX-315 is the compound of choice for developing novel combination strategies with existing CDK4/6 inhibitors. Preclinical data suggests that combining INX-315 with CDK4/6 inhibitors could deepen responses and delay the onset of resistance [3], a hypothesis that can be directly tested using this well-characterized tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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